Home > Products > Screening Compounds P137168 > 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine - 2310122-81-5

4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Catalog Number: EVT-2907634
CAS Number: 2310122-81-5
Molecular Formula: C19H22F3N3O3S
Molecular Weight: 429.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S, 3S)-2-Methoxy-5-tetrazol-1-yl-benzyl-(2-phenyl-piperidin-3-yl)-amine (GR203040)

Compound Description: GR203040 is a highly potent and selective non-peptide tachykinin NK1 receptor antagonist. It effectively inhibits the binding of substance P to NK1 receptors in various species, including humans, ferrets, and gerbils. [] It has demonstrated efficacy in antagonizing substance P-induced responses in various in vitro and in vivo models. [] Notably, GR203040 exhibits a significantly higher affinity for human NK1 receptors compared to its enantiomer, GR205608. []

3-(1-{3-[5-(1-Methyl-1H-piperidin-4-ylmethoxy)pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)-benzonitrile

Compound Description: This compound, 3-(1-{3-[5-(1-methyl-1H-piperidin-4-ylmethoxy)pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)-benzonitrile, exhibits anti-cancer activity and is investigated for potential combination therapies with other anti-tumor agents, such as bevacizumab. []

(R)-1-Acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione (1)

Compound Description: (R)-1-acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione is a potent lymphocyte function-associated antigen-1 (LFA-1) antagonist synthesized and labelled with carbon-14 to support drug metabolism and pharmacokinetics studies. [] The synthesis involved a two-step procedure utilizing [¹⁴C]-phosgene, resulting in a radiochemical yield of 27% and a specific activity of 2.1 GBq/mmol. []

(R)-5-(1-Piperazinylsulfonyl)-1-(3,5-dichlorophenyl)-3-[4-(5-pyrimidinyl)benzyl]-3-methyl-1-H-imidazo[1,2a]imidazol-2-one (2)

Compound Description: (R)-5-(1-Piperazinylsulfonyl)-1-(3,5-dichlorophenyl)-3-[4-(5-pyrimidinyl)benzyl]-3-methyl-1-H-imidazo[1,2a]imidazol-2-one represents another potent LFA-1 antagonist labelled with carbon-14. [] Its synthesis involved a Suzuki reaction using ¹⁴C-labelled 5-bromopyrimidine and achieved a radiochemical yield of 42% with a specific activity of 1.85 GBq/mmol. [] Deuterium-labelled analogs were also prepared using deuterium-labelled piperazine in the synthesis. []

(R)-1-[7-(3,5-Dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide (3)

Compound Description: (R)-1-[7-(3,5-Dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide is a potent LFA-1 antagonist that has been labelled with carbon-14 and deuterium for drug metabolism and pharmacokinetics investigations. [] The synthesis of its carbon-14 labelled form involved a Suzuki reaction with ¹⁴C-labelled 5-bromopyrimidine, yielding a 67% radiochemical yield and 1.95 GBq/mmol specific activity. [] Deuterium-labelled analogs were synthesized using deuterium-labelled isonipecotamide. []

Properties

CAS Number

2310122-81-5

Product Name

4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

IUPAC Name

4-methyl-6-[[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]methoxy]pyrimidine

Molecular Formula

C19H22F3N3O3S

Molecular Weight

429.46

InChI

InChI=1S/C19H22F3N3O3S/c1-14-9-18(24-13-23-14)28-11-15-5-7-25(8-6-15)29(26,27)12-16-3-2-4-17(10-16)19(20,21)22/h2-4,9-10,13,15H,5-8,11-12H2,1H3

InChI Key

ULEVNNWYQWYGNR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.